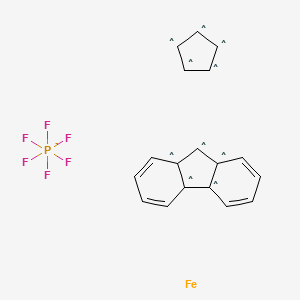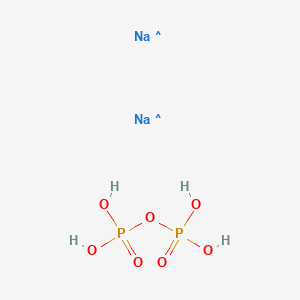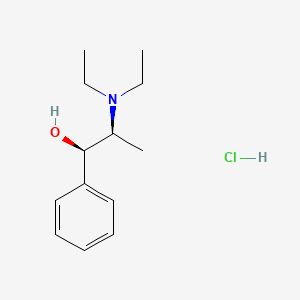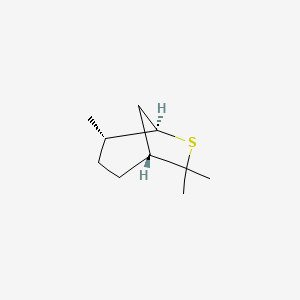
Fmoc-Ser(tBu)-OH-13C3,15N
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Ser(tBu)-OH-13C3,15N is a specialized derivative of serine, an amino acid, used primarily in peptide synthesis. The compound is characterized by the presence of isotopic labels, specifically carbon-13 and nitrogen-15, which make it valuable for various research applications, including nuclear magnetic resonance (NMR) studies and metabolic tracing.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Ser(tBu)-OH-13C3,15N typically involves the protection of the serine hydroxyl group with a tert-butyl group and the amino group with a fluorenylmethyloxycarbonyl (Fmoc) group. The isotopic labeling is introduced during the synthesis of the serine precursor. The general steps include:
Protection of the Hydroxyl Group: Serine is reacted with tert-butyl chloride in the presence of a base to form the tert-butyl ester.
Protection of the Amino Group: The amino group is protected by reacting with Fmoc chloride in the presence of a base.
Isotopic Labeling: The serine precursor is synthesized using isotopically labeled carbon and nitrogen sources
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale reactions using industrial reactors.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to achieve high purity.
Quality Control: Rigorous testing using HPLC, NMR, and mass spectrometry to ensure the isotopic purity and chemical integrity of the product.
化学反应分析
Types of Reactions
Fmoc-Ser(tBu)-OH-13C3,15N undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the Fmoc group using piperidine and the tert-butyl group using trifluoroacetic acid (TFA).
Coupling Reactions: Formation of peptide bonds with other amino acids using coupling reagents like HBTU or DIC.
Substitution Reactions: Introduction of various functional groups at the serine side chain
Common Reagents and Conditions
Deprotection: Piperidine for Fmoc removal, TFA for tert-butyl removal.
Coupling: HBTU, DIC, and DIPEA in DMF or NMP.
Substitution: Various electrophiles and nucleophiles under mild conditions.
Major Products
Peptides: Linear and cyclic peptides with serine residues.
Functionalized Serine Derivatives: Serine with various side-chain modifications.
科学研究应用
Chemistry
Peptide Synthesis: Fmoc-Ser(tBu)-OH-13C3,15N is a standard building block in solid-phase peptide synthesis (SPPS).
Isotopic Labeling: Used in NMR studies to investigate peptide structures and dynamics.
Biology
Protein Engineering: Incorporation into proteins to study folding and interactions.
Metabolic Tracing: Tracking metabolic pathways in cells using isotopic labels.
Medicine
Drug Development: Synthesis of peptide-based drugs and therapeutic agents.
Biomarker Discovery: Identification of metabolic changes in disease states.
Industry
Material Science: Development of peptide-based materials with specific properties.
Nanotechnology: Creation of nanostructures using self-assembling peptides.
作用机制
The mechanism of action of Fmoc-Ser(tBu)-OH-13C3,15N is primarily related to its role in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The tert-butyl group protects the hydroxyl group, allowing selective deprotection and coupling reactions. The isotopic labels enable detailed structural and metabolic studies by providing distinct NMR signals and tracing capabilities .
相似化合物的比较
Similar Compounds
Fmoc-Ser(tBu)-OH: The non-labeled version used in standard peptide synthesis.
Fmoc-Thr(tBu)-OH: Similar structure but with threonine instead of serine.
Fmoc-Ser(psiMe,Mepro)-OH: A pseudoproline derivative used to prevent aggregation during synthesis.
Uniqueness
Fmoc-Ser(tBu)-OH-13C3,15N is unique due to its isotopic labels, which provide additional capabilities for NMR studies and metabolic tracing. This makes it particularly valuable in research settings where detailed structural and functional information is required.
属性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
387.4 g/mol |
IUPAC 名称 |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-3-[(2-methylpropan-2-yl)oxy](1,2,3-13C3)propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-13-19(20(24)25)23-21(26)27-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m0/s1/i13+1,19+1,20+1,23+1 |
InChI 键 |
REITVGIIZHFVGU-FIEXIFIBSA-N |
手性 SMILES |
CC(C)(C)O[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)
![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)







![4-[(E)-{2-[(2-nitrophenoxy)acetyl]hydrazinylidene}methyl]phenyl 2-chlorobenzoate](/img/structure/B12058382.png)

